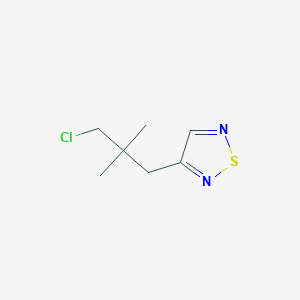
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H6N2O It is characterized by the presence of an aminopyridine group attached to a propynone moiety
Preparation Methods
The synthesis of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 3-aminopyridine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aminopyridine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, cyclization reactions may require catalysts such as palladium or copper, while oxidation reactions may be carried out under acidic or basic conditions.
Scientific Research Applications
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Aminopyridin-2-yl)prop-2-en-1-one: This compound has a similar structure but contains a double bond instead of a triple bond. It may exhibit different reactivity and biological activities.
Propargylamines: These compounds contain a propargyl group and are known for their neuroprotective and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h1,3-5H,9H2 |
InChI Key |
XKIBRGJPMWWHDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


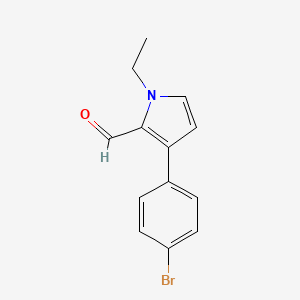
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
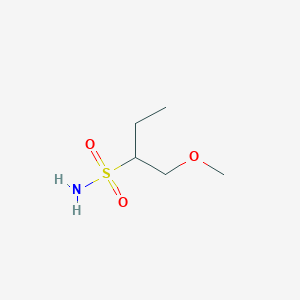
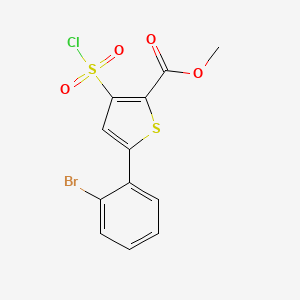
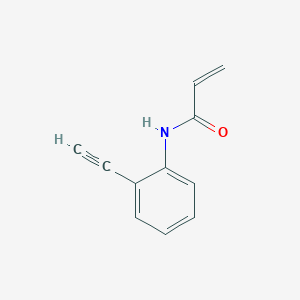
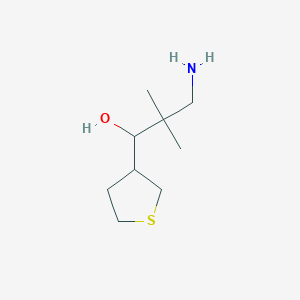
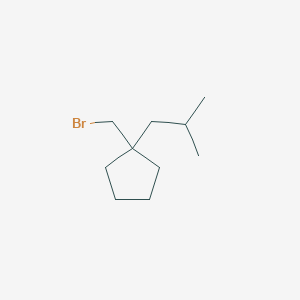
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)




